9,10-Bis[4-(diphenylamino)styryl]anthracene
Overview
Description
9,10-Bis[4-(diphenylamino)styryl]anthracene is a useful research compound. Its molecular formula is C54H40N2 and its molecular weight is 716.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 9,10-Bis[4-(diphenylamino)styryl]anthracene, is TiO2 complexes . These complexes are often used in the construction of organic devices .
Mode of Action
The compound interacts with its targets by forming a complex with TiO2 . This interaction is facilitated by the presence of vinylene (–HC=CH–) moieties and end groups in the compound . The formation of the complex is suggested by changes in the characteristic bands for imines in the region 1500–1700 cm−1, observed as a drastic decrease of intensity or even disappearance of bands in the imine:TiO2 mixture .
Biochemical Pathways
The compound affects the redox properties of the imines in each case . Both oxidation and reduction are easier after TiO2 addition, and it also changes the HOMO–LUMO levels of imines .
Result of Action
The compound’s action results in the generation of photocurrent in all imines and complexes with TiO2 . This indicates their use as photodiodes, with the best result observed for SAI3:TiO2 complexes .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as light. For instance, organic devices with the configuration of ITO/TiO2/SAIx (or SAIx:TiO2)/Au were fabricated and investigated in the presence and absence of visible light irradiation with an intensity of 93 mW cm−2 .
Properties
IUPAC Name |
N,N-diphenyl-4-[2-[10-[2-[4-(N-phenylanilino)phenyl]ethenyl]anthracen-9-yl]ethenyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H40N2/c1-5-17-43(18-6-1)55(44-19-7-2-8-20-44)47-35-29-41(30-36-47)33-39-53-49-25-13-15-27-51(49)54(52-28-16-14-26-50(52)53)40-34-42-31-37-48(38-32-42)56(45-21-9-3-10-22-45)46-23-11-4-12-24-46/h1-40H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRPPAJYAMXRHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=C(C6=CC=CC=C64)C=CC7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H40N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694116 | |
Record name | N,N'-{Anthracene-9,10-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155139-11-0 | |
Record name | N,N'-{Anthracene-9,10-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.